molecular formula C6H5Br2NO B1626780 2-Amino-3,5-dibromophenol CAS No. 116632-17-8

2-Amino-3,5-dibromophenol

Cat. No.: B1626780
CAS No.: 116632-17-8
M. Wt: 266.92 g/mol
InChI Key: CQMRTVIFSRHYKB-UHFFFAOYSA-N
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Description

2-Amino-3,5-dibromophenol: is an organic compound with the molecular formula C6H5Br2NO . It is a derivative of phenol, where two bromine atoms are substituted at the 3rd and 5th positions, and an amino group is substituted at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,5-dibromophenol typically involves the bromination of 2-Aminophenol. One common method includes the use of bromine in an aqueous solution, where 2-Aminophenol is treated with bromine to yield this compound. The reaction is usually carried out at room temperature and monitored for completion .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the controlled addition of bromine to a solution of 2-Aminophenol under optimized conditions to minimize by-products and maximize yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Amino-3,5-dibromophenol can undergo oxidation reactions to form corresponding quinones.

    Reduction: The compound can be reduced to form 2-Amino-3,5-dibromobenzyl alcohol.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.

Major Products Formed:

Scientific Research Applications

Chemistry: 2-Amino-3,5-dibromophenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is used to study the effects of brominated phenols on biological systems. It is also used in the synthesis of biologically active molecules .

Medicine: It is used as an intermediate in the synthesis of drugs, particularly those targeting respiratory conditions .

Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various industrial processes .

Mechanism of Action

The mechanism of action of 2-Amino-3,5-dibromophenol involves its interaction with specific molecular targets. The amino and bromine groups on the phenol ring allow it to participate in various biochemical pathways. It can act as an inhibitor or activator of enzymes, depending on the context. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their activity and leading to downstream effects .

Comparison with Similar Compounds

  • 2-Amino-3,5-dibromobenzyl alcohol
  • 2-Amino-3,5-dibromobenzaldehyde
  • 2-Amino-3,5-dibromopyridine

Comparison: 2-Amino-3,5-dibromophenol is unique due to the presence of both amino and bromine groups on the phenol ring, which imparts distinct chemical reactivity. Compared to 2-Amino-3,5-dibromobenzyl alcohol and 2-Amino-3,5-dibromobenzaldehyde, the phenol derivative has different solubility and reactivity profiles. The presence of the hydroxyl group in this compound makes it more reactive in certain substitution and oxidation reactions .

Properties

IUPAC Name

2-amino-3,5-dibromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMRTVIFSRHYKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20541405
Record name 2-Amino-3,5-dibromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116632-17-8
Record name 2-Amino-3,5-dibromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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